Triallyl isocyanurate
Overview
Description
Triallyl isocyanurate is a trifunctional monomer with the chemical formula C12H15N3O3 . It is widely used in various industrial applications due to its ability to enhance hardness, heat resistance, solvent resistance, and electrical properties in polymer systems. This compound is particularly valuable in the production of polyolefins, epoxies, polyesters, and polyvinyl chloride .
Mechanism of Action
Target of Action
Triallyl isocyanurate (TAIC) is a multifunctional monomer that primarily targets various polymer systems, including polyolefins, epoxies, polyesters, and polyvinyl chloride . It is also used as a coagent for peroxide crosslinking or radiation crosslinking of Chlorinated Polyethylene (CPE), EPDM, Fluroelaster, and others .
Mode of Action
TAIC acts as a crosslinking agent in the polymerization process. It enhances the crosslinking rate and also improves heat resistance, compression set, and abrasion resistance . TAIC can transport electrons and protons quickly with a reaction potential barrier of 0.66 eV. The double bond in TAIC opens through an intramolecular isomerization reaction, and the TAIC radical cross-links with the PE radical at three reaction sites, where the multiplication cross-linking effect is present .
Biochemical Pathways
The primary biochemical pathway of TAIC involves its degradation through the application of an ozone (O3)/ultraviolet (UV) process . Four possible degradation pathways were proposed based on the organic compounds of intermediate products identified during TAIC degradation .
Result of Action
The result of TAIC’s action is the formation of a robust chemical structure with high sulfur loading . This leads to improved electrochemical performance in Li/Na–S batteries . In the polymerization of TAIC, the conversion dependence of the molecular weight distribution profiles of resulting prepolymers was different from that in diallyl terephthalate (DAT) polymerization .
Action Environment
The action of TAIC is influenced by environmental factors. For instance, pH impacts both the direct and indirect oxidation processes during TAIC degradation . Acidic and alkaline conditions preferred direct and indirect reactions respectively, with a pH of 9 achieving maximum Total Organic Carbon (TOC) removal . Both CO 32– and HCO 3– decreased TOC removal, however only CO 32– negatively impacted TAIC degradation . Effects of Cl – as a radical scavenger became more marked only at high concentrations (over 500 mg/L Cl – ) . Particulate and suspended matter could hinder the transmission of ultraviolet light and reduce the production of HO .
Biochemical Analysis
Biochemical Properties
It is known that Triallyl isocyanurate can participate in polymerization reactions, leading to the formation of cross-linked polymers . The bulky isocyanurate side groups in this compound may influence the reactivity of growing polymer radicals
Molecular Mechanism
It is known to participate in polymerization reactions, leading to the formation of cross-linked polymers . The abundant C-C bonds and triazines in this compound are utilized as vulcanization accelerators to cross-link the matrices
Temporal Effects in Laboratory Settings
It is known that this compound can enhance the stability of certain materials under high-voltage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallyl isocyanurate can be synthesized through the catalytic reaction of isocyanuric acid and chloropropene in the presence of a quaternary ammonium salt catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature range of 70-105°C. The reaction mixture is then cooled, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using a similar catalytic process. The isocyanurate and catalyst are added to a solvent, and chloropropene is introduced dropwise under controlled temperature conditions. After the reaction is complete, the product is isolated and purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Triallyl isocyanurate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where its allyl groups are replaced by other functional groups.
Polymerization: this compound can undergo polymerization reactions, forming cross-linked polymer networks that improve material properties.
Common Reagents and Conditions:
Polymerization: The compound can be polymerized using initiators such as benzophenone under UV radiation.
Major Products Formed:
Scientific Research Applications
Triallyl isocyanurate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Triallyl cyanurate: Similar in structure and used as a cross-linking agent in polymers.
Isocyanuric acid: A precursor in the synthesis of triallyl isocyanurate and other derivatives.
Chloropropene: Used in the synthesis of this compound.
Uniqueness: this compound is unique due to its trifunctional nature, allowing it to form highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring enhanced mechanical and thermal stability. Its ability to form protective films through oxidation further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMNUTZXSVSERR-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Record name | TRIALLYL ISOCYANURATE | |
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Related CAS |
26355-18-0 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0026175 | |
Record name | Triallyl isocyanurate | |
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Molecular Weight |
249.27 g/mol | |
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Physical Description |
Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |
Record name | TRIALLYL ISOCYANURATE | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
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Boiling Point |
300 to 306 °F at 4 mmHg (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Density |
1.159 (NTP, 1992) - Denser than water; will sink | |
Record name | TRIALLYL ISOCYANURATE | |
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CAS No. |
1025-15-6 | |
Record name | TRIALLYL ISOCYANURATE | |
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Record name | 1,3,5-Triallyl isocyanurate | |
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Melting Point |
74 to 77 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triallyl Isocyanurate?
A: this compound has a molecular formula of C12H15N3O3 and a molecular weight of 249.26 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A: Researchers utilize various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). [, ]
Q3: What are the primary applications of this compound?
A: this compound is widely used as a crosslinking agent in various polymers, enhancing their thermal, mechanical, and electrical properties. It finds applications in high-performance materials for high-frequency applications, insulation materials for high-voltage cables, and shape memory polymers. [, , , , ]
Q4: How does this compound enhance the properties of polymers?
A: this compound acts as a multi-functional crosslinker, forming a network structure within the polymer matrix during polymerization or curing. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting material. [, , , , ]
Q5: How does the concentration of this compound affect the properties of a crosslinked polymer?
A: Increasing the concentration of this compound generally increases the crosslinking density of the polymer network. This leads to enhanced thermal and mechanical properties but can also increase the material's brittleness at higher concentrations. [, , ]
Q6: Is there a relationship between the brittleness and the network structure of this compound resins?
A: Yes, the brittleness of this compound resins is linked to the homogeneity of their network structure. Research suggests that the polymerization of this compound leads to a more homogeneous network with incomplete intermolecular crosslinking due to polymer chain rigidity, contributing to brittleness. []
Q7: Can the toughness of this compound resins be improved using techniques typically applied to Diallyl Phthalate resins?
A: Studies have shown that methods used to improve the toughness of Diallyl Phthalate resins are not as effective with this compound resins. This difference is attributed to the distinct network structures formed by these two types of allyl resins. []
Q8: What are some specific examples of how this compound is used in polymers?
A: this compound is used in polylactic acids to improve heat resistance [], in polyurethane/epoxy resin blends to enhance underwater acoustic absorption properties [], and in low-density polyethylene composites to improve shape memory behavior [].
Q9: How does the presence of this compound affect the polymerization process?
A: this compound can affect polymerization kinetics and resulting polymer properties. Compared to its isomer Triallyl Cyanurate, TAIC gels at a lower conversion due to its greater primary chain length, despite undergoing more cyclic polymerization. [, , ]
Q10: What is the impact of solvent choice on the radical polymerization of this compound?
A: Using a poor solvent during radical polymerization of this compound, such as hexyl benzoate, leads to an increased rate of polymerization, a larger primary chain length, and earlier gelation compared to polymerization in a good solvent like methyl benzoate. []
Q11: What is unique about the polymerization behavior of this compound?
A: this compound exhibits a distinct polymerization behavior characterized by an accumulation of radicals before gelation and an enhanced occurrence of intermolecular crosslinking at the early stages of polymerization. [, ]
Q12: How is computational chemistry used to study the reaction of this compound in polyethylene crosslinking?
A: Density Functional Theory (DFT) calculations are used to investigate the reaction mechanisms and energetics of this compound during the UV radiation cross-linking of polyethylene. [, ]
Q13: Are there methods for treating wastewater generated during this compound production?
A: Yes, researchers have developed methods for treating this compound production wastewater. These methods often involve a combination of techniques, such as homogenization, ozone oxidation treatment, resin adsorption, and biochemical treatment to meet discharge standards. []
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